molecular formula C7H8FNO2S B1304134 2-Fluoro-4-(methylsulfonyl)aniline CAS No. 832755-13-2

2-Fluoro-4-(methylsulfonyl)aniline

Cat. No. B1304134
M. Wt: 189.21 g/mol
InChI Key: UGUIBNHHDIEZJI-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-4-(methylsulfonyl)aniline is a fluorinated aromatic molecule that contains a sulfonyl functional group. This compound is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of both the fluorine atom and the sulfonyl group can significantly influence the molecule's reactivity and physical properties, making it a valuable target for research.

Synthesis Analysis

The synthesis of related sulfonyl compounds often involves the use of sulfonyl radicals or anions as key intermediates. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones involves the insertion of sulfur dioxide starting from anilines, which serve as the aryl source . Similarly, the pregeneration of fluoro(phenylsulfonyl)methyl anion is used for the stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines . These methods highlight the versatility of sulfonyl intermediates in constructing complex molecules, which could be applicable to the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline.

Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be significantly affected by fluorination. Ab initio calculations have shown that fluorine substitution can shorten the Cα−S bond and reduce the pyramidalization of the anionic carbon atom in α-sulfonyl carbanions . This suggests that the molecular structure of 2-Fluoro-4-(methylsulfonyl)aniline would be influenced by the presence of the fluorine atom, potentially leading to a more stable and less pyramidal anionic form.

Chemical Reactions Analysis

Fluorinated sulfonyl compounds can participate in a variety of chemical reactions. For example, fluoromethyl-2,4,6-trinitrophenylsulfonate has been used as an electrophilic monofluoromethylating reagent, effective for introducing a CH2F group into selected nucleophiles . This reactivity could be relevant to the chemical transformations involving 2-Fluoro-4-(methylsulfonyl)aniline, where the fluorine atom could act as a reactive site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl and fluorinated compounds are often characterized by their solubility, stability, and electronic properties. For instance, sulfonated polyanilines exhibit solubility in aqueous base and polar solvents, and their electronic properties can be studied using various spectroscopic techniques . The presence of fluorine can also influence the thermal stability and solubility of polymers derived from fluorinated anilines . These properties are crucial for understanding the behavior of 2-Fluoro-4-(methylsulfonyl)aniline in different environments and for its potential applications in materials science.

Scientific Research Applications

Electrochemical Synthesis and Polymerization

2-Fluoro-4-(methylsulfonyl)aniline is utilized in the electrochemical synthesis of polymers. In one study, the electrochemical formation of self-doped sulfonated polyaniline was achieved using anhydrous fluorosulfonic acid, where fluorosulfonic acid served as both a sulfonation reagent for aniline and a supporting electrolyte (Şahin, Pekmez, & Yildiz, 2002). This process highlighted the polychromic behavior of the polymer and its solubility in various solvents.

Herbicide Development

Research indicates significant alterations in the herbicidal properties of compounds upon selective fluorine substitution. For instance, a study found that the introduction of fluorine atoms into certain benzoxazinone derivatives led to changes in their herbicidal properties, with fluorinated derivatives showing enhanced broad-leaf activity and selectivity (Hamprecht, Würzer, & Witschel, 2004).

Chemoselective Reactions

2-Fluoro-4-(methylsulfonyl)aniline derivatives are involved in chemoselective reactions. A study described the chemoselective SNAr reactions of certain pyrimidine derivatives with amines, in which different groups, including the sulfone group, were selectively displaced under varying conditions (Baiazitov et al., 2013).

Solubility and Material Studies

The solubility of fluorinated benzene derivatives in various organic solvents has been extensively studied. For instance, the solubilities of 1-fluoro-4-(methylsulfonyl)benzene in solvents like ethanol and chloroform have been measured, providing crucial data for material science applications (Qian, Wang, & Chen, 2014).

Antibacterial Activity

In the field of pharmacology, certain sulfone derivatives containing fluorine have shown promising antibacterial activities. A study demonstrated that specific sulfone derivatives were effective against rice bacterial leaf blight, a common agricultural issue, highlighting the potential of these compounds in plant protection (Shi et al., 2015).

properties

IUPAC Name

2-fluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIBNHHDIEZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382627
Record name 2-fluoro-4-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(methylsulfonyl)aniline

CAS RN

832755-13-2
Record name 2-fluoro-4-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methylsulfonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-bromo-2-fluoroaniline (10.0 g, 52.62 mmol, 1.0 eq), sodium methansulfinate (9.5 g, 1.5 eq), copper(I) iodide (1.0 g, 0.1 eq), L-Proline (1.2 g, 0.2 eq) and sodium hydroxide (0.4 g, 0.2 eq) were placed in a sealed tube, and dimethylsulfoxide (100 mL) was added thereto. The reaction mixture was stirred at 90° C. for 24 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added thereto, followed by extraction three times with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting compound was purified using column chromatography (MC:MeOH=50:1) to obtain the title compound (9.9 g).
Quantity
10 g
Type
reactant
Reaction Step One
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9.5 g
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reactant
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1.2 g
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reactant
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Quantity
0.4 g
Type
reactant
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Quantity
1 g
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catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Yang, Y Fang, H Park - Bioorganic & Medicinal Chemistry Letters, 2017 - Elsevier
… Among these analogs, compounds bearing 2-fluoro-4-methylsulfonyl aniline group showed more potent GPR119 activation activities than 4-methylsulfonylaniline group. And most …
Number of citations: 14 www.sciencedirect.com
T Koshizawa, T Morimoto, G Watanabe… - Bioorganic & Medicinal …, 2017 - Elsevier
We describe the discovery and optimization of a novel series of furo[3,2-d]pyrimidines as G protein-coupled receptor 119 agonists. Agonistic activity of 4 (EC 50 = 129 nM) was improved …
Number of citations: 15 www.sciencedirect.com
SR Katamreddy, AJ Carpenter… - Journal of Medicinal …, 2012 - ACS Publications
GPR119 is a 7-transmembrane receptor that is expressed in the enteroendocrine cells in the intestine and in the islets of Langerhans in the pancreas. Indolines and 6,7-dihydro-5H-…
Number of citations: 20 pubs.acs.org
Y Fang, L Xiong, J Hu, S Zhang, S Xie, L Tu, Y Wan… - Bioorganic …, 2019 - Elsevier
A novel series of fused pyrimidine derivatives were designed, synthesized and evaluated as GPR119 agonists. Among them, cyclohexene fused compounds (tetrahydroquinazolines) …
Number of citations: 8 www.sciencedirect.com
Y Fang, Z Yang, S Gundeti, J Lee, H Park - Bioorganic & Medicinal …, 2017 - Elsevier
A series of GPR119 agonists based on a 5-nitropyrimidine scaffold bearing endo-azabicyclic substituents were synthesized and evaluated for their GPR119 agonistic activities. Most …
Number of citations: 14 www.sciencedirect.com
J Leitans, A Sprudza, M Tanc, I Vozny… - Bioorganic & medicinal …, 2013 - Elsevier
We report here a series of 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties, prepared by click chemistry from 5-ethynylthiophene-2-sulfonamide and …
Number of citations: 33 www.sciencedirect.com
Y Fang, S Zhang, W Wu, Y Liu, J Yang, Y Li, M Li… - Bioorganic …, 2020 - Elsevier
… Substitution of 4 with 2-fluoro-4-cyano aniline or 2-fluoro-4-methylsulfonyl aniline resulted in 5 or 6 in 35% and 83% yield. The debenzylation of 5 or 6 afforded intermediates 7 or 8, …
Number of citations: 10 www.sciencedirect.com
K Futatsugi, V Mascitti, CRW Guimarães… - Bioorganic & medicinal …, 2013 - Elsevier
… Based on these objectives, the medicinal chemistry effort commenced with the structural modification of the piperidine-carbamate group and 2-fluoro-4-methylsulfonyl aniline group. …
Number of citations: 26 www.sciencedirect.com
T Koshizawa, T Morimoto, G Watanabe… - Bioorganic & Medicinal …, 2018 - Elsevier
Herein, we describe the discovery, synthesis, and evaluation of a novel series of spiro[chromane-2,4′-piperidine] derivatives as G-protein-coupled receptor 119 agonists. Their initial …
Number of citations: 9 www.sciencedirect.com
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

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